molecular formula C20H34O6 B572075 15(R),19(R)-hydroxy Prostaglandin F2alpha CAS No. 1224444-23-8

15(R),19(R)-hydroxy Prostaglandin F2alpha

Cat. No. B572075
M. Wt: 370.486
InChI Key: UBWZMPMLSDJDSU-ZYPCAQTJSA-N
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Description

“15®,19®-hydroxy Prostaglandin F2alpha” is the C-15 epimer of the naturally occurring mammalian autacoid PGF2α . It only has 25% of the potency of PGF2α in hamster antifertility studies, which might be due to reduced affinity for FP receptors .


Synthesis Analysis

The synthesis of prostaglandin PGF2α is achieved through a stereocontrolled organocatalytic process . The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .


Molecular Structure Analysis

The molecular structure of “15®,19®-hydroxy Prostaglandin F2alpha” was revealed through cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA . The structures reveal the molecular mechanism of FP receptor selectivity for both endogenous prostaglandins and clinical drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of prostaglandin PGF2α are quite complex . The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis . This creates a bicyclic enal in one step and an enantiomeric excess of 98% .


Physical And Chemical Properties Analysis

The molecular weight of “15®,19®-hydroxy Prostaglandin F2alpha” is 354.5 g/mol . It has a molecular formula of C20H34O5 .

Scientific Research Applications

Metabolic Pathways and Enzyme Activity

  • Prostaglandin F2alpha, which includes forms like 15(R),19(R)-hydroxy Prostaglandin F2alpha, undergoes metabolism in various animal tissues through specific enzymes. One such pathway involves its conversion to 15-keto-13,14-dihydroprostaglandin E2 in the adult rat kidney, facilitated by enzymes like prostaglandin 9-hydroxydehydrogenase, which has been well-characterized in terms of its activity, properties, and assay methods (Pace-Asciak, 1975).
  • Another study on rabbit kidney further emphasized the role of enzymes like 15-hydroxydehydrogenase and 9-hydroxydehydrogenase in the metabolism of prostaglandin F2alpha, highlighting the enzyme's localization in renal cortex and its optimal activity at alkaline pH (Moore & Hoult, 1978).

Role in Biological Processes and Organ Development

  • Prostaglandin F2alpha and its derivatives, including 15(R),19(R)-hydroxy forms, are involved in various biological processes. For instance, their metabolism in human gastric fundus mucosa involves multiple enzyme activities, indicating a rapid metabolism of these prostaglandins in human gastric mucosa (Peskar & Peskar, 1976).
  • In the developing rat kidney, the activities of enzymes catabolizing prostaglandin F2alpha, like 15-hydroxydehydrogenase, show significant variation with the age of the animal, suggesting a relationship between prostaglandin catabolizing activities and nephrogenesis (Pace-Asciak, 1975).

Interaction with Receptors and Pheromonal Function

  • Some studies have explored the interaction of prostaglandin analogues, including variants of prostaglandin F2alpha, with specific receptors. For example, the dissociation constants of certain prostaglandin analogues with prostaglandin F2 receptors were determined, correlating these values with their biological activities (Powell et al., 1975).
  • Interestingly, compounds like 15(R)-PGF2alpha have been identified as functioning as sex pheromones in certain species, such as the Korean salamander Hynobius leechii, indicating a diverse range of biological roles for these molecules (Eom, Jung, & Park, 2009).

Future Directions

The FP receptor, which “15®,19®-hydroxy Prostaglandin F2alpha” binds to, has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWZMPMLSDJDSU-ZYPCAQTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348118
Record name (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15(R),19(R)-hydroxy Prostaglandin F2alpha

CAS RN

1224444-23-8
Record name (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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